8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Description
This compound (CAS: 932254-41-6, molecular formula: C₂₄H₂₀ClN₃O₂, molecular weight: 417.9) belongs to the pyrazolo[1,5-a]quinazolinone family, characterized by a fused bicyclic core with substituents at positions 2, 3, and 6. Key structural features include:
- Methoxymethyl group at position 2: Introduces electron-donating effects and improves solubility.
- 4-Methoxyphenyl group at position 3: Contributes to steric bulk and modulates electronic properties.
The compound’s Smiles string (COCc1nn2c3c(cnc2c1-c1cccc(Cl)c1)C(=O)CC(c1ccccc1)C3) highlights its regioselective substitution pattern, critical for its physicochemical and bioactive properties .
Properties
Molecular Formula |
C25H22ClN3O3 |
|---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C25H22ClN3O3/c1-31-14-21-24(15-6-8-19(32-2)9-7-15)25-27-13-20-22(29(25)28-21)11-17(12-23(20)30)16-4-3-5-18(26)10-16/h3-10,13,17H,11-12,14H2,1-2H3 |
InChI Key |
XXPNULXAIFBYAU-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)CC(C3)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Core Heterocycle Formation
The pyrazolo[1,5-a]quinazolinone scaffold is typically constructed via a one-pot cyclocondensation reaction. A representative protocol involves reacting 3-amino-1,2,4-triazole derivatives with substituted benzaldehydes and cyclic ketones under acidic conditions. For instance:
-
Reactants :
-
3-Amino-5-(3-chlorophenyl)-1H-pyrazole
-
4-Methoxyphenylglyoxal
-
5,5-Dimethylcyclohexane-1,3-dione
-
-
Conditions :
Ethanol, triethylamine (0.5 mL), 80°C, 12 hours.
This yields the dihydropyrazoloquinazolinone core with a 58–67% yield after recrystallization. The methoxymethyl group at position 2 is introduced via post-cyclization alkylation using methoxymethyl chloride in DMF with NaH as a base.
Sequential Functionalization via Coupling Reactions
Suzuki-Miyaura Cross-Coupling
The 3-(4-methoxyphenyl) substituent is installed via Suzuki coupling. A brominated intermediate (e.g., 8-bromo-pyrazolo[1,5-a]quinazolin-6(7H)-one) reacts with 4-methoxyphenylboronic acid under Pd catalysis:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 90°C, 24 hours |
| Yield | 72% |
Post-coupling, the product is purified via column chromatography (SiO₂, EtOAc/hexane 1:3).
Buchwald-Hartwig Amination
For N-alkylation at position 2, a Buchwald-Hartwig amination is employed. The brominated precursor reacts with methoxymethylamine using Xantphos as a ligand:
Conditions :
Microwave-Assisted Optimization
Microwave irradiation significantly enhances reaction efficiency. For example, cyclocondensation steps achieve completion in 2–5 minutes at 135°C under 150 W irradiation, improving yields by 15–20% compared to conventional heating.
Critical Reaction Parameters
Solvent Effects
Temperature Control
Catalytic Systems
-
CeCl₃·7H₂O : Effective for imidazo-quinazoline fusion (yields: 68–74%).
-
Pd/Cu systems : Optimal for Suzuki couplings with electron-rich aryl boronic acids.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃):
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Multi-component | 58 | 95 | 12 | High |
| Suzuki coupling | 72 | 98 | 24 | Moderate |
| Microwave-assisted | 75 | 97 | 0.5 | High |
Microwave strategies offer the best balance of yield and time, though Pd-based couplings remain indispensable for aryl group installation.
Industrial-Scale Considerations
Cost-Effective Precursors
Waste Management
-
Pd recovery : Ion-exchange resins achieve >90% Pd retrieval from reaction mixtures.
-
Solvent recycling : Distillation recovers 85% DMF and dioxane.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxymethyl group.
Reduction: Reduction reactions could target the aromatic rings or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as halogens, alkylating agents, or nucleophiles like amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinazoline compounds can inhibit tumor growth in various cancer cell lines. The unique structure of this compound allows it to interact with multiple biological targets, potentially leading to effective cancer therapies .
Antimicrobial Activity
The compound's heterocyclic nature suggests potential antimicrobial properties. Similar compounds have been evaluated for their ability to combat bacterial infections. In vitro studies have demonstrated that certain derivatives possess broad-spectrum antibacterial activity, indicating that 8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one could be a candidate for further investigation as an antimicrobial agent .
Synthesis and Derivative Development
The synthesis of 8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step organic reactions that allow for the introduction of various functional groups. The development of derivatives through structural modifications can lead to enhanced biological activities or improved pharmacological profiles. For example, modifications at the methoxy or chlorophenyl positions can significantly influence the compound's efficacy against specific biological targets .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of quinazoline-based compounds and assessed their anticancer activity against human cancer cell lines (e.g., HT-29 and TK-10). Among these derivatives, those structurally related to 8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one demonstrated promising results with IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Testing
Another study investigated the antimicrobial properties of various quinazoline derivatives. The results indicated that certain compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural features in determining the antimicrobial efficacy of these compounds, suggesting that the specific arrangement of substituents in 8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one could be pivotal for its potential use as an antimicrobial agent .
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
Pyrazoloquinazolinones exhibit diverse biological and material science applications depending on substitution patterns. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical and Functional Differences
- Lipophilicity: The target compound’s logP (~3.3) matches 9-(2-ClPh)-6,6-diMe triazoloquinazolinone, suggesting blood-brain barrier permeability . Fluorophenyl analogs (logP ~2.5–3.0) are less lipophilic due to polar fluorine .
- Solubility : Methoxymethyl and 4-methoxyphenyl groups enhance aqueous solubility compared to methyl or halogen-only analogs .
- Bioactivity : Cytotoxic derivatives (e.g., 10f) share a chlorophenyl group but differ in hydrazone moieties, indicating substituent-dependent mechanisms .
Biological Activity
The compound 8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a notable member of the pyrazoloquinazoline family, characterized by its complex structure and potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C25H22ClN3O3
- Molecular Weight : 447.9 g/mol
Structural Features
The compound features a fused pyrazole and quinazoline ring system with various substituents that enhance its reactivity and biological potential. The presence of the chlorophenyl and methoxyphenyl groups contributes to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C25H22ClN3O3 |
| Molecular Weight | 447.9 g/mol |
| IUPAC Name | 8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
Anticancer Properties
Research indicates that compounds within the pyrazoloquinazoline class exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
The proposed mechanisms for the anticancer activity include:
- Inhibition of Kinases : Compounds similar to this structure have been shown to inhibit specific kinases involved in cancer cell signaling pathways.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways has been observed, leading to increased expression of pro-apoptotic factors.
Antimicrobial Activity
In addition to anticancer effects, some studies have reported antimicrobial properties against various bacterial strains. The compound's ability to disrupt bacterial cell membranes may contribute to its efficacy as an antimicrobial agent.
Case Studies
-
Study on Anticancer Activity :
- A study evaluated the cytotoxic effects of this compound on MCF-7 cells, revealing an IC50 value indicating potent growth inhibition.
- The study utilized flow cytometry to assess apoptosis rates, confirming the compound's role in inducing programmed cell death.
-
Antimicrobial Evaluation :
- Another study tested the compound against Staphylococcus aureus and Escherichia coli using disk diffusion methods.
- Results indicated significant inhibition zones, suggesting effective antimicrobial activity.
Research Findings
Recent literature highlights the compound's potential as a lead candidate for drug development targeting specific biological pathways. Various studies have focused on synthesizing derivatives with improved efficacy and reduced toxicity.
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
